Phenproxide
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Overview
Description
Phenproxide is a chemical compound with the molecular formula C15H14ClNO4S It is known for its unique structure, which includes a chlorinated benzene ring and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenproxide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrophenol with propylsulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of benzene followed by nitration and subsequent sulfoxidation. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Industrial production also involves purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Phenproxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenproxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of phenproxide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through its ability to bind to and modify the activity of proteins and other biomolecules. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways.
Comparison with Similar Compounds
Phenproxide can be compared to other similar compounds such as:
Phenol: Both compounds contain a phenol moiety, but this compound has additional functional groups that confer unique properties.
Chlorobenzene: Similar to this compound in having a chlorinated benzene ring, but lacks the nitrophenoxy and sulfoxide groups.
Nitrophenol: Shares the nitrophenoxy group with this compound but differs in other structural aspects.
This compound stands out due to its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
49828-75-3 |
---|---|
Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-chloro-4-(4-nitrophenoxy)-2-propylsulfinylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3 |
InChI Key |
SVZDUAFLNFAGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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